(2-Chlorophenyl)(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
描述
This compound features a 2-chlorophenyl group linked via a methanone moiety to a piperazine ring, which is further substituted with a pyridazin-3-yl group bearing a 2,5-dimethoxyphenyl substituent.
属性
IUPAC Name |
(2-chlorophenyl)-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-30-16-7-9-21(31-2)18(15-16)20-8-10-22(26-25-20)27-11-13-28(14-12-27)23(29)17-5-3-4-6-19(17)24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITISOXFLNBORAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Substituent Variations on the Aromatic Ring
- (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (): This analog replaces the 2-chlorophenyl with a 2-chloro-6-fluorophenyl group and substitutes the 2,5-dimethoxyphenyl with a propoxy group on pyridazine. The propoxy chain may alter solubility and metabolic stability due to increased hydrophobicity .
- (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (): The nitro group on the piperazine-linked phenyl ring introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy groups. This difference could influence receptor binding affinity and oxidative metabolism. The 3-chloro-4-methylphenyl substituent may also introduce steric hindrance absent in the target molecule .
- (3-chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (): The 2-methoxyphenyl group on piperazine provides a single electron-donating substituent, compared to the target’s dual methoxy groups on pyridazine. This simplification may reduce π-π stacking interactions with aromatic residues in biological targets .
Heterocyclic Core Modifications
- (4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (): Replacing pyridazine with pyridine eliminates one nitrogen atom in the heterocycle, reducing hydrogen-bonding capacity and altering solubility. The 4-chlorophenyl group (vs. 2-chlorophenyl in the target) may shift binding orientation in receptor pockets .
- (4-{[2-(4-chlorophenyl)-6-phenylimidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)(4-methylphenyl)methanone (): The imidazo[1,2-a]pyridine scaffold introduces a fused bicyclic system, increasing molecular rigidity and surface area. This modification could enhance selectivity for specific kinase targets but may reduce metabolic stability due to steric bulk .
Physicochemical and Pharmacokinetic Properties
常见问题
Q. Advanced Methodology :
- Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to suppress unwanted nucleophilic substitutions or oxidations. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their polarity and compatibility with amine couplings .
- Catalyst Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as bases to deprotonate intermediates, enhancing reaction efficiency. Monitoring via TLC or HPLC ensures intermediate stability .
- Side Reaction Mitigation : Introduce protecting groups (e.g., Boc for amines) to block reactive sites during coupling steps. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane improves yield .
What advanced techniques resolve contradictions in spectroscopic data for structural confirmation?
Q. Methodological Approach :
- Multi-Technique Validation : Combine -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-verify bond connectivity and stereochemistry. For example, NOESY NMR can clarify spatial arrangements of the chlorophenyl and dimethoxyphenyl groups .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR spectra, aiding in reconciling experimental vs. theoretical data discrepancies .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms or decomposition events that may explain anomalous melting points .
How should researchers design assays to evaluate the compound’s interaction with biological targets?
Q. Experimental Design :
- Pharmacophore Mapping : Prioritize targets (e.g., GPCRs, kinases) based on structural motifs:
- The 2,5-dimethoxyphenyl group may act as a hydrogen bond acceptor.
- The piperazine ring could facilitate binding to serotonin or dopamine receptors .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for purified receptors. Include positive controls (e.g., known ligands) and competitive binding experiments .
- Cellular Response Studies : Employ calcium flux or cAMP assays in HEK293 cells transfected with target receptors. Dose-response curves (0.1–100 µM) quantify potency (EC/IC) .
What strategies address stability challenges during formulation or storage?
Q. Stability Protocol :
- Hydrolytic Stability : Conduct pH-dependent degradation studies (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., cleavage of the methanone linkage) .
- Thermal Stability : Accelerated stability testing at 40–60°C under controlled humidity (ICH guidelines). DSC/TGA data inform storage conditions (e.g., desiccated, -20°C) .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) to assess photodegradation. Use amber glass vials for light-sensitive intermediates .
How can researchers elucidate the role of substituents (e.g., 2-chlorophenyl) in modulating reactivity?
Q. Substituent Analysis :
- Electron-Withdrawing Effects : The 2-chlorophenyl group decreases electron density on the methanone carbonyl, enhancing electrophilicity. Compare reactivity with fluorophenyl or methoxyphenyl analogs via Hammett plots .
- Steric Effects : Molecular docking simulations quantify steric hindrance from substituents. For example, 2,5-dimethoxyphenyl may restrict rotation around the pyridazine-piperazine bond .
- Synthetic Probes : Synthesize derivatives (e.g., replacing chlorine with bromine) and compare reaction rates in SNAr or Suzuki-Miyaura couplings .
What statistical methods are recommended for analyzing dose-response or SAR data?
Q. Data Analysis Framework :
- ANOVA and Tukey’s Test : Compare mean bioactivity values across derivatives (e.g., IC values). Use p < 0.05 to identify significant substituent effects .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate via leave-one-out cross-validation .
- Contradiction Resolution : Use Grubbs’ test to identify outliers in replicate experiments. Re-run assays with adjusted concentrations or conditions .
How can researchers mitigate toxicity risks during preclinical evaluation?
Q. Toxicity Screening :
- In Silico Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups, reactive carbonyls) .
- In Vitro Assays : Test mitochondrial toxicity (MTT assay) in HepG2 cells and hERG inhibition (patch-clamp) to assess cardiac risk .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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